(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol
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Overview
Description
(4-Oxa-7-azaspiro[25]octan-5-yl)methanol is a chemical compound with the molecular formula C7H13NO2 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol typically involves multiple steps. One common method starts with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions including substitution, hydrogenation, cyclization, and reduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
(4-Azaspiro[2.5]octan-7-yl)methanol hydrochloride: Similar structure but with a hydrochloride group.
4-Oxa-7-azaspiro[2.5]octan-6-one: Similar spirocyclic structure but with a ketone group.
(S)-(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol: The S-enantiomer of the compound .
Uniqueness
(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can interact with molecular targets in ways that other compounds cannot.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-oxa-7-azaspiro[2.5]octan-5-ylmethanol |
InChI |
InChI=1S/C7H13NO2/c9-4-6-3-8-5-7(10-6)1-2-7/h6,8-9H,1-5H2 |
InChI Key |
HOHJXGRTZSNNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC(O2)CO |
Origin of Product |
United States |
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